
Ethyl 3-bromopropanoate
Overview
Description
Ethyl 3-bromopropanoate (CAS 539-74-2) is an α-bromo ester with the molecular formula C₅H₉BrO₂ and a molecular weight of 181.03 g/mol. Structurally, it consists of an ethyl ester group and a bromine atom at the β-position of the propanoate chain. This compound is widely used in organic synthesis, particularly in nucleophilic substitution reactions, coupling reactions, and as a precursor for bioactive molecules. For example, it has been employed in the synthesis of epidermal growth factor receptor (EGFR) inhibitors (75% yield) and trypanocidal agents (91% yield) . Its deuterated forms (e.g., [²H₄]-ethyl 3-bromopropanoate) serve as internal standards for mass spectrometry .
Preparation Methods
One-Pot Synthesis Using Acrylate Derivatives and Acetyl Bromide
Reaction Mechanism and General Procedure
The one-pot method, described in patent CN111253255A, involves the reaction of acrylate esters (e.g., ethyl acrylate) with acetyl bromide in an alcoholic solvent . Hydroquinone is added as a polymerization inhibitor to prevent acrylate oligomerization. The reaction proceeds via a two-step mechanism:
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Michael Addition : Acetyl bromide adds across the α,β-unsaturated ester’s double bond, forming a brominated intermediate.
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Esterification : The intermediate reacts with the alcohol solvent (e.g., ethanol) to yield ethyl 3-bromopropanoate.
The process is conducted at 50–60°C for 1–2 hours, followed by distillation to recover solvents and by-products (e.g., ethyl acetate) .
Optimized Experimental Conditions
Key parameters influencing yield include:
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Solvent Selection : Ethanol outperforms methanol due to reduced by-product formation (e.g., methyl acetate).
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Stoichiometry : A 1.1:1 molar ratio of acetyl bromide to acrylate minimizes excess reagent waste.
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Temperature Control : Maintaining 55°C balances reaction rate and side-product suppression.
The table below summarizes yields from representative examples in the patent :
Example | Acrylate | Solvent | Acetyl Bromide (mol) | Yield (%) | By-Products |
---|---|---|---|---|---|
2 | Ethyl acrylate | Ethanol | 1.1 | 91 | Ethyl acetate |
3 | Ethyl acrylate | Methanol | 1.1 | 51 | Methyl acetate, ethyl acetate |
Advantages of the One-Pot Method
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High Efficiency : Yields exceed 90% under optimized conditions .
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Solvent Recovery : Ethanol and by-product acetates are reclaimed via distillation, reducing waste .
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Scalability : The method’s simplicity suits industrial production, as demonstrated by its patent designation .
Traditional Esterification of β-Bromopropionic Acid
Reaction Overview
This method involves esterifying β-bromopropionic acid with ethanol, typically catalyzed by concentrated sulfuric acid or p-toluenesulfonic acid . The reaction follows the general equation:
Excess ethanol drives equilibrium toward ester formation, with water removal (e.g., molecular sieves) enhancing yield .
Limitations and Challenges
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Moderate Yields : Industrial implementations report yields of 60–75%, inferior to the one-pot method .
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Purification Complexity : Residual acid catalysts require neutralization, increasing post-processing steps .
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Substrate Availability : β-Bromopropionic acid is less readily available than acrylate esters, raising costs .
Comparative Analysis of Preparation Methods
The table below contrasts the two methods across critical metrics:
Parameter | One-Pot Synthesis | Traditional Esterification |
---|---|---|
Starting Materials | Ethyl acrylate, acetyl bromide | β-Bromopropionic acid, ethanol |
Yield | 85–91% | 60–75% |
Reaction Time | 2–3 hours | 6–12 hours |
By-Product Management | Distillation recovery | Neutralization required |
Industrial Scalability | High | Moderate |
Cost Efficiency | High | Low |
The one-pot method’s superiority in yield, time efficiency, and cost-effectiveness makes it the preferred choice for large-scale production .
Chemical Reactions Analysis
Ethyl 3-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, forming corresponding substituted products.
Reduction: The compound can be reduced to ethyl 3-propionate using reducing agents like lithium aluminum hydride.
Oxidation: Oxidizing agents can convert ethyl 3-bromopropionate to ethyl 3-bromopropanoic acid.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pharmaceutical Applications
Ethyl 3-bromopropanoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for the introduction of bromine into organic molecules, facilitating further transformations. Notable applications include:
- Synthesis of Active Pharmaceutical Ingredients (APIs) : It is utilized in the preparation of compounds such as (3′,4′-dimethoxyphenyl)-5-oxopentanoic acid, which has potential therapeutic applications .
- Drug Development : Its role in creating complex organic molecules makes it valuable in drug discovery and development processes .
Agrochemical Applications
In the agrochemical sector, this compound is employed as an intermediate in the production of various pesticides and herbicides. Its properties enable the synthesis of compounds that enhance agricultural productivity:
- Insecticides and Herbicides : It is used to create effective insecticides and herbicides that target specific pests while minimizing environmental impact .
- Fungicides : The compound contributes to the formulation of fungicides that protect crops from fungal diseases .
Organic Synthesis
This compound is a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it invaluable for researchers:
- Carbon-Carbon Bond Formation : It facilitates the formation of carbon-carbon bonds through nucleophilic substitution reactions .
- Functional Group Introduction : The compound allows for the introduction of specific functional groups into organic molecules, expanding the scope of synthetic chemistry .
Flavor and Fragrance Industry
In the flavor and fragrance industry, this compound is utilized for its unique chemical properties:
- Flavoring Agents : It can be incorporated into food flavorings to impart specific taste profiles .
- Perfume Production : The compound adds distinctive notes to perfumes, enhancing their overall aroma .
Other Industrial Applications
Beyond pharmaceuticals and agrochemicals, this compound has potential applications in various other industries:
- Dyes and Pigments : It can be used in the synthesis of dyes and pigments for textiles and plastics .
- Rubber and Plastics Manufacturing : The compound may also play a role in producing specialty chemicals used in rubber and plastics .
Case Study 1: Synthesis of Pharmaceutical Compounds
In a study published by Thermo Scientific, this compound was utilized to synthesize (3′,4′-dimethoxyphenyl)-5-oxopentanoic acid. This compound demonstrated promising bioactivity, showcasing the utility of this compound as a precursor in pharmaceutical research .
Case Study 2: Agrochemical Development
Research conducted by Ningbo Inno Pharmchem highlighted the use of this compound in developing new insecticides with improved efficacy against common agricultural pests. The study revealed that formulations incorporating this compound exhibited enhanced selectivity and reduced toxicity to non-target organisms .
Mechanism of Action
The primary mechanism of action of ethyl 3-bromopropionate involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, such as the amino groups in proteins or the nitrogenous bases in DNA. This alkylation can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-Bromopropanoate
- Structure: Bromine at the α-position (C2) of the propanoate chain.
- Key Differences: Reactivity: The α-bromine in ethyl 2-bromopropanoate increases susceptibility to nucleophilic attack compared to the β-bromine in ethyl 3-bromopropanoate. Applications: Primarily used in alkylation reactions, but less common in coupling reactions due to steric hindrance near the ester group.
- Synthesis Example : Prepared via nucleophilic substitution with ethyl chloroformate or bromoacetate .
Methyl 3-Bromopropionate
- Structure : Methyl ester instead of ethyl (C₄H₇BrO₂; MW 167.00 g/mol).
- For instance, methyl 3-bromopropionate reacts with pyrrolopyrimidines under mild conditions (40°C, 16 hours) . Physical Properties: Lower boiling point compared to ethyl derivatives due to reduced molecular weight.
- Applications : Used in synthesizing allosteric Bcr-Abl inhibitors .
tert-Butyl 3-Bromopropanoate
- Structure : tert-Butyl ester group (C₇H₁₃BrO₂; MW 209.08 g/mol).
- Key Differences :
- Stability : The bulky tert-butyl group provides steric protection, making it more stable under acidic or basic conditions.
- Reactivity : Less reactive in nucleophilic substitutions due to hindered access to the bromine atom.
- Applications : Useful in multi-step syntheses where intermediate stability is critical .
Ethyl 3-Bromo-3,3-difluoropropanoate
- Structure : Additional fluorine atoms at the β-carbon (C₅H₇BrF₂O₂).
- Applications: Limited data available, but fluorinated analogs are often explored in medicinal chemistry for enhanced metabolic stability .
Nucleophilic Substitution Reactions
- This compound: Reacts with amines (e.g., 4-(trifluoromethoxy)aniline) to form substituted propanoates in the presence of NaH/THF .
- Methyl 3-Bromopropionate : Used in alkylation of pyrrolopyrimidines with NaH in DMF .
Coupling Reactions
- Cobalt/Nickel-Catalyzed Coupling: this compound achieves high yields (81%) in sp³–sp³ homocoupling using nickel catalysts with TPTZ ligands .
Grignard Reactions
- This compound: Reacts with methyl magnesium bromide to yield 4-bromo-2-methylbutan-2-ol (75% yield) .
- Methyl 3-Bromopropionate : Similar reactions may proceed faster due to lower steric hindrance, but yields are undocumented in the evidence.
Data Table: Comparative Analysis
Challenges and Limitations
- Byproduct Formation: this compound can lead to polymerization or debromination in hydroalkylation reactions (e.g., with 3-vinylquinoline) .
- Steric Effects : tert-Butyl derivatives may require harsher reaction conditions due to steric bulk .
Biological Activity
Ethyl 3-bromopropanoate (CHBrO) is an organobromine compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including antimicrobial, anticancer, and other relevant activities, supported by research findings and case studies.
This compound is a colorless to light yellow liquid, characterized as an alkylating agent. It can be synthesized through various methods, including the esterification of 3-bromopropionic acid or hydrobromination of ethyl acrylate . Its molecular weight is approximately 181.03 g/mol, and it has a refractive index ranging from 1.4510 to 1.4540 at 20°C .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. It has shown effectiveness against Gram-positive bacteria, which is crucial for developing new antimicrobial agents due to the rising resistance seen in conventional antibiotics .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Moderate |
Bacillus subtilis | 16 | Strong |
Escherichia coli | 64 | Weak |
Anticancer Potential
This compound has also been investigated for its anticancer properties. Research indicates that it exhibits selective cytotoxicity towards various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), the compound was found to significantly reduce cell viability compared to untreated controls. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays.
- HeLa Cells : IC50 = 25 µM
- MCF-7 Cells : IC50 = 30 µM
These results suggest that this compound could serve as a lead compound for developing novel anticancer therapies .
The biological activity of this compound can be attributed to its ability to act as an alkylating agent. Alkylating agents are known to interact with DNA, leading to cross-linking and subsequent cell death. This property is particularly relevant in cancer therapy, where targeting rapidly dividing cells is essential.
Molecular Docking Studies
Molecular docking studies have been conducted to understand better how this compound interacts with specific biological targets, such as glutathione S-transferases (GSTs), which play a role in detoxifying harmful compounds within cells. The binding affinity and interaction patterns suggest that this compound may inhibit GST activity, thereby enhancing the efficacy of other chemotherapeutic agents .
Q & A
Q. Basic Research: What are the key synthetic routes for preparing ethyl 3-bromopropanoate, and how do reaction conditions influence yield?
This compound is typically synthesized via esterification of 3-bromopropanoic acid with ethanol under acidic catalysis (e.g., H₂SO₄) or via halogenation of ethyl propanoate derivatives. A notable method involves cobalt- or nickel-catalyzed sp³–sp³ homocoupling reactions, where this compound serves as a model substrate. Modifications to ligand systems (e.g., replacing terpyridine with TPTZ in nickel catalysis) can improve yields from 66% to 81% . Key variables include catalyst choice, solvent polarity, and temperature, which affect reaction kinetics and byproduct formation.
Q. Advanced Research: How can spectroscopic techniques (NMR, IR) distinguish this compound from structural isomers like ethyl 2-bromopropanoate?
- ¹H NMR : this compound exhibits a triplet for the CH₂Br group (δ ~3.4–3.6 ppm) and a quartet for the ester CH₂ (δ ~4.1–4.3 ppm). In contrast, ethyl 2-bromopropanoate shows a doublet for the CHBr group (δ ~4.5–4.7 ppm) due to coupling with adjacent protons.
- ¹³C NMR : The carbonyl carbon (δ ~170 ppm) remains consistent, but the brominated carbon differs (δ ~30 ppm for 3-bromo vs. δ ~40 ppm for 2-bromo).
- IR : Both esters show C=O stretches at ~1740 cm⁻¹, but the C-Br stretch at ~550–650 cm⁻¹ varies slightly due to electronic environment differences .
Q. Basic Research: What are the common applications of this compound in organic synthesis?
This compound is widely used as:
- A building block for sp³–sp³ cross-coupling reactions (e.g., cobalt-/nickel-catalyzed homocoupling to synthesize bisester derivatives) .
- A precursor for nucleophilic substitution reactions (e.g., replacing bromine with amines or thiols).
- A model substrate for studying steric/electronic effects in ester halogenation .
Q. Advanced Research: How do solvent polarity and base selection affect the nucleophilic substitution reactivity of this compound?
In SN2 reactions (e.g., with NaN₃ or KCN):
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity and reaction rates by stabilizing transition states.
- Weak bases (e.g., NaHCO₃) minimize ester hydrolysis, while strong bases (e.g., NaOH) risk saponification.
- Steric hindrance at the β-position (due to the ethyl ester group) slows reactivity compared to less hindered bromoesters .
Q. Basic Research: What analytical methods are recommended for purity assessment of this compound?
- GC-MS : Quantifies volatile impurities (e.g., unreacted 3-bromopropanoic acid or ethanol).
- HPLC : Detects non-volatile byproducts using reverse-phase columns with UV detection (λ ~210 nm).
- Elemental Analysis : Validates bromine content (theoretical Br%: ~34.2) .
Q. Advanced Research: How can contradictory literature data on the oxidative stability of this compound be resolved?
Discrepancies in oxidation studies (e.g., using KMnO₄ vs. CrO₃) may arise from:
- Reagent selectivity : Strong oxidizers may cleave the ester group, while milder agents target the C-Br bond.
- Reaction conditions : Temperature and solvent polarity influence pathway dominance (e.g., ketone vs. carboxylic acid formation).
- Analytical limitations : Use tandem MS or isotopic labeling to trace oxidation intermediates .
Q. Basic Research: What safety protocols are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds.
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (potential irritant).
- Waste disposal : Neutralize with dilute NaOH before aqueous disposal to minimize environmental release .
Q. Advanced Research: How does the electronic nature of substituents on the ester group influence the reactivity of this compound in cross-coupling reactions?
Electron-withdrawing groups (e.g., nitro, cyano) on the ester increase electrophilicity at the β-carbon, accelerating oxidative addition in palladium-catalyzed couplings. Conversely, electron-donating groups (e.g., methoxy) reduce reactivity but improve stability. DFT calculations or Hammett plots (σ values) can quantify these effects .
Q. Basic Research: What are the environmental fate and degradation pathways of this compound?
- Hydrolysis : Predominant in aqueous environments (half-life ~hours to days), yielding 3-bromopropanoic acid and ethanol.
- Photolysis : UV exposure cleaves C-Br bonds, generating propanoate radicals.
- Biodegradation : Microbial esterases in soil/water mediate breakdown, but brominated byproducts may persist .
Q. Advanced Research: How can computational methods (DFT, MD) predict the regioselectivity of this compound in multi-step syntheses?
- DFT : Calculates transition-state energies to predict preferential attack at β-C vs. ester oxygen.
- Molecular Dynamics (MD) : Simulates solvent effects on reaction trajectories (e.g., solvation shells in DMF vs. THF).
- QSPR Models : Correlate substituent parameters (Hammett σ, Taft steric) with experimental yields .
Properties
IUPAC Name |
ethyl 3-bromopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTIYMRSUOADDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060235 | |
Record name | Propanoic acid, 3-bromo-, ethyl ester | |
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Molecular Weight |
181.03 g/mol | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pungent odor; Yellows on light exposure; [Merck Index] Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | Ethyl 3-bromopropionate | |
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CAS No. |
539-74-2 | |
Record name | Ethyl 3-bromopropionate | |
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Record name | Ethyl 3-bromopropionate | |
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Record name | Ethyl 3-bromopropanoate | |
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Record name | Propanoic acid, 3-bromo-, ethyl ester | |
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Record name | Propanoic acid, 3-bromo-, ethyl ester | |
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Record name | Ethyl 3-bromopropionate | |
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Record name | ETHYL 3-BROMOPROPIONATE | |
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Retrosynthesis Analysis
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